![molecular formula C7H12O2 B3055619 3-Isopropylbut-3-enoic acid CAS No. 65860-53-9](/img/structure/B3055619.png)
3-Isopropylbut-3-enoic acid
Overview
Description
Scientific Research Applications
1. Catalysis and Synthesis
3-Isopropylbut-3-enoic acid plays a significant role in catalysis, particularly in palladium-catalyzed cross-coupling reactions. A study demonstrated the synthesis of 3-substituted but-3-enoic acids using 3-iodobut-3-enoic acid and organometallic reagents, indicating its utility in creating various chemical structures under mild conditions (Abarbri et al., 2000). Another research focused on the selective preparation of 3,3-disubstituted prop-2-enoic acids using similar palladium-catalyzed techniques (Abarbri et al., 2002).
2. Biological Activity and Drug Synthesis
The compound has been studied for its role in the synthesis of biologically active compounds. For instance, derivatives of 3-(3,4-diaryl-1,2,4-triazole-5-yl)prop-2-enoic acid, obtained from reactions involving but-3-enoic acid, were analyzed for antiviral and immunomodulating activities (Modzelewska-Banachiewicz et al., 2009).
3. Bioengineering and Microbial Production
In bioengineering, 3-Isopropylbut-3-enoic acid derivatives are explored as precursors in the microbial production of chemicals like 3-Hydroxypropanoic acid (3-HP). 3-HP, produced from renewable resources, is a valuable platform chemical for the industrial production of various derivatives, including acrylic acid and bioplastics. Research in this area has focused on advancing metabolic engineering and synthetic biology methods for efficient bio-production of 3-HP in microbes like Escherichia coli and Saccharomyces cerevisiae (Jers et al., 2019).
4. Chemical Building Blocks
3-Isopropylbut-3-enoic acid and its derivatives serve as building blocks in the synthesis of various chemicals. For example, they are used in the efficient preparation of 4-hydroxy-2H-pyran-2-ones and other heterocycles, demonstrating their versatility in chemical synthesis (Schmidt et al., 2006).
properties
IUPAC Name |
4-methyl-3-methylidenepentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(2)6(3)4-7(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQITWDITIAIFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332116 | |
Record name | 3-Isopropylbut-3-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropylbut-3-enoic acid | |
CAS RN |
65860-53-9 | |
Record name | 4-Methyl-3-methylenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65860-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Isopropylbut-3-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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